Saquayamycin B1

Vue d'ensemble

Description

Saquayamycin B1 is a natural product found in Streptomyces with data available.

Mécanisme D'action

Target of Action

Saquayamycin B1 primarily targets the PI3K/AKT signaling pathway in human colorectal cancer cells . This pathway plays a crucial role in regulating cell survival, growth, and proliferation .

Mode of Action

This compound interacts with its target by binding to PI3Kα , a key component of the PI3K/AKT signaling pathway . This interaction inhibits the pathway, leading to changes in the cellular processes controlled by this pathway .

Biochemical Pathways

The inhibition of the PI3K/AKT signaling pathway by this compound affects several downstream effects. It suppresses cell proliferation, invasion, and migration . Furthermore, it induces apoptosis, a process of programmed cell death . The compound also influences the epithelial–mesenchymal transition (EMT), a process that is crucial for cancer metastasis . The expression of important markers related to EMT and apoptosis, including N-cadherin, E-cadherin, and Bcl-2, changes in this compound-treated cells .

Pharmacokinetics

Its potent anti-proliferative activity against colorectal cancer cells, with ic50 values ranging from 018 to 084 µM, suggests that it may have favorable bioavailability .

Result of Action

The result of this compound’s action is the effective inhibition of growth and decrease in the motor ability of colorectal cancer cells . It shows strong cytotoxicity against these cells, inhibiting their proliferation in a dose- and time-dependent manner . It also exhibits proapoptosis, antimigration, and anti-invasion activities .

Action Environment

It is derived from marine actinomycete streptomyces sp, suggesting that its production and activity may be influenced by marine environmental conditions .

Analyse Biochimique

Biochemical Properties

Saquayamycin B1 plays a crucial role in inhibiting the proliferation, invasion, and migration of cancer cells by interacting with specific enzymes and proteins. One of the primary targets of this compound is the phosphoinositide 3-kinase (PI3K) enzyme, which is part of the PI3K/AKT signaling pathway . By binding to PI3K, this compound inhibits its activity, leading to the suppression of downstream signaling events that promote cell survival and proliferation. Additionally, this compound interacts with proteins involved in the epithelial-mesenchymal transition, such as N-cadherin and E-cadherin, altering their expression levels and thereby inhibiting cancer cell migration and invasion .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In colorectal cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by modulating the expression of apoptosis-related proteins such as Bcl-2 . This compound also affects cell signaling pathways, particularly the PI3K/AKT pathway, leading to reduced cell proliferation and increased cell death. Furthermore, this compound influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These cellular effects collectively contribute to the compound’s potent anticancer activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the catalytic subunit of the PI3K enzyme, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as AKT . This inhibition disrupts the PI3K/AKT signaling pathway, leading to decreased cell survival and proliferation. Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation, further enhancing its anticancer effects . The compound’s ability to bind to specific biomolecules and inhibit enzyme activity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its cytotoxic activity against cancer cells for extended periods Additionally, long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces cancer cell proliferation without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound influences the expression of genes involved in metabolic pathways, further impacting cellular metabolism. These effects on metabolic pathways contribute to the compound’s overall anticancer activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its uptake and accumulation in target cells, enhancing its cytotoxic effects . Additionally, this compound’s distribution within tissues is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence this compound’s localization and activity, directing it to specific cellular compartments or organelles . This subcellular localization is essential for the compound’s ability to exert its anticancer effects.

Activité Biologique

Saquayamycin B1 is a member of the angucycline class of antibiotics, primarily known for its potent biological activities, particularly in the context of cancer treatment. This article delves into the compound's biological activity, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

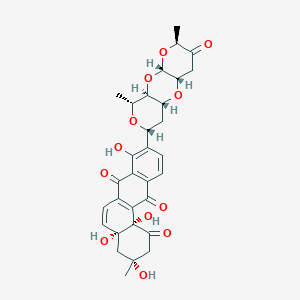

- Chemical Structure : this compound is a polyketide compound derived from marine actinomycetes, specifically from the genus Streptomyces.

- Classification : It belongs to the angucycline family, characterized by a unique structure that contributes to its biological efficacy.

This compound exhibits significant cytotoxicity against various cancer cell lines, particularly human colorectal cancer (CRC) cells. The compound has been shown to induce apoptosis and inhibit cell proliferation through several mechanisms:

- Cytotoxicity Profile :

| Cell Line | IC50 (µM) |

|---|---|

| Human CRC Cells (SW480) | 0.18 - 0.84 |

| Normal Hepatocyte Cells | 1.57 |

- Mechanisms of Action :

- PI3K/AKT Signaling Pathway : this compound inhibits the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival. This inhibition leads to decreased proliferation, migration, and invasion of CRC cells .

- Epithelial-Mesenchymal Transition (EMT) : The compound alters the expression of key markers associated with EMT, such as N-cadherin and E-cadherin, promoting a shift towards apoptosis in cancer cells .

- Enzyme Inhibition : It has been reported to inhibit farnesyl-protein transferase (FPTase) and nitric oxide synthase (NOS), suggesting additional pathways through which it may exert its effects .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

- Colorectal Cancer Inhibition :

- Mechanistic Investigations :

- Comparative Cytotoxicity :

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Therapeutic Applications : Investigating the potential use of this compound in clinical settings for treating various cancers beyond colorectal cancer.

- Mechanistic Studies : Elucidating additional molecular targets and pathways influenced by this compound could enhance understanding and lead to improved therapeutic strategies.

- Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents could maximize its efficacy while minimizing side effects.

Applications De Recherche Scientifique

Chemical Profile

- Chemical Name : Saquayamycin B1

- Chemical Class : Angucyclines

- Source : Marine-derived actinomycete Streptomyces sp.

- Molecular Structure : Contains a benzanthracene core, typical of angucyclines.

Comparative Efficacy

The efficacy of this compound has been compared with other known chemotherapeutic agents:

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| This compound | 0.18-0.84 | Colorectal Cancer | PI3K/AKT inhibition |

| Doxorubicin | Varies | Various | Topoisomerase inhibition |

| Moromycin B | Varies | CRC | Similar to this compound |

Study 1: Colorectal Cancer Cells

A study investigated the effects of this compound on SW480 and SW620 CRC cell lines. The results indicated that treatment with this compound led to:

- Significant reduction in cell viability over time.

- Induction of apoptosis characterized by morphological changes such as karyopyknosis and formation of apoptotic bodies.

- Decreased expression of proteins associated with epithelial-mesenchymal transition (EMT), highlighting its potential to inhibit metastasis .

Study 2: Hepatoma Carcinoma Cells

Research also demonstrated that this compound exhibits cytotoxic effects against hepatoma carcinoma cell lines, suggesting a broader spectrum of anti-tumor activity beyond CRC .

Propriétés

IUPAC Name |

(3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32O12/c1-12-17(32)8-20-28(41-12)43-27-13(2)40-18(9-19(27)42-20)14-4-5-15-22(24(14)34)25(35)16-6-7-30(38)11-29(3,37)10-21(33)31(30,39)23(16)26(15)36/h4-7,12-13,18-20,27-28,34,37-39H,8-11H2,1-3H3/t12-,13+,18+,19+,20-,27+,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSPXNCFVRSKKD-AYIWFLJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(=O)C(OC7O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H](C[C@@H](O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O)O)O)O[C@H]7CC(=O)[C@@H](O[C@H]7O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.